Manganese carbonate

Vue d'ensemble

Description

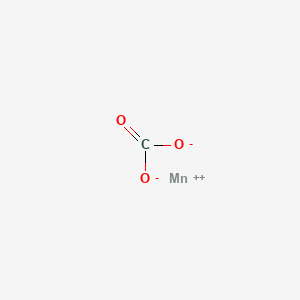

Manganese carbonate is a chemical compound with the formula MnCO₃. It naturally occurs as the mineral rhodochrosite but is typically produced industrially. It is a pale pink, water-insoluble solid. This compound is used in various applications, including as an additive in plant fertilizers, in health foods, ceramics, and concrete stains .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Manganese carbonate can be synthesized by treating aqueous solutions of manganese(II) nitrate with ammonia and carbon dioxide, leading to the precipitation of the faintly pink solid. The side product, ammonium nitrate, is often used as a fertilizer .

Industrial Production Methods: Industrial production of this compound involves the carbonation of manganese-containing solutions. This process typically includes dissolving carbon dioxide in the solution to precipitate this compound. The reaction conditions are carefully controlled to ensure high purity and yield .

Types of Reactions:

Oxidation: this compound decomposes upon heating to form manganese(II) oxide and carbon dioxide.

Hydrolysis: Like most carbonates, this compound hydrolyzes upon treatment with acids to give water-soluble salts.

Common Reagents and Conditions:

Acids: Hydrochloric acid and sulfuric acid are commonly used to hydrolyze this compound.

Heating: Calcination at 200°C leads to the formation of manganese(II) oxide and carbon dioxide.

Major Products:

Manganese(II) oxide (MnO): Formed through the calcination of this compound.

Water-soluble salts: Formed through the hydrolysis of this compound with acids.

Applications De Recherche Scientifique

Agricultural Applications

Manganese carbonate is primarily used as a micronutrient in fertilizers to address manganese deficiencies in crops. Its role in enhancing plant health and growth is significant, as manganese is essential for photosynthesis and enzyme function.

Key Features:

- Micronutrient Source: Corrects manganese deficiencies in soil.

- Improved Crop Yield: Enhances overall plant growth and health.

Case Study: Fertilizer Efficacy

A study conducted on manganese-deficient soils demonstrated that the application of this compound significantly improved crop yields by an average of 20% compared to untreated plots. The results indicated enhanced chlorophyll content and photosynthetic rates in treated plants, confirming the effectiveness of MnCO₃ as a fertilizer additive .

Industrial Applications

This compound serves as a precursor for various manganese compounds used in several industrial processes.

Key Uses:

- Ceramics and Glass: Acts as a glaze colorant and flux, providing aesthetic qualities to ceramic products.

- Chemical Manufacturing: Used in the production of other manganese salts and compounds.

- Metal Surface Treatment: Employed to improve the properties of metals through various treatments.

Data Table: Industrial Applications of this compound

| Application | Description | Benefits |

|---|---|---|

| Ceramics | Glaze colorant and flux | Enhances visual appeal |

| Chemical Industry | Precursor for manganese oxide and other compounds | Versatile chemical applications |

| Metal Treatment | Surface treatment for improved durability | Increases resistance to corrosion |

Environmental Applications

Recent research highlights the potential of this compound in environmental remediation, particularly in water treatment processes.

Carbocatalytic Degradation:

This compound has been shown to enhance the degradation of pollutants such as acetaminophen through carbocatalytic processes. The compound aids in breaking down contaminants by facilitating electron transfer reactions, thus improving adsorption capabilities .

Case Study: Water Treatment Efficiency

In a controlled study, the addition of this compound to wastewater treatment systems resulted in a 100% removal rate of acetaminophen within minutes. The study emphasized the dual role of MnCO₃ in enhancing both adsorption properties and catalytic activity, making it a promising candidate for future water treatment technologies .

Health Applications

In medicine, this compound is recognized for its hematinic properties, contributing to blood health by aiding in iron absorption.

Nutritional Supplementation:

This compound is included in dietary supplements aimed at addressing nutritional deficiencies. Regulatory bodies have established safety guidelines for its use, ensuring it is safe for consumption at recommended levels .

Market Trends and Future Prospects

The demand for this compound is expected to grow due to its diverse applications across multiple industries. The increasing need for effective fertilizers, coupled with its role in environmental remediation and industrial processes, positions MnCO₃ as a critical compound for future developments.

Market Insights:

Mécanisme D'action

Manganese carbonate exerts its effects primarily through its decomposition and hydrolysis reactions. Upon heating, it decomposes to form manganese(II) oxide and carbon dioxide, which can be further utilized in various industrial processes . In biological systems, manganese ions play a crucial role in enzyme functions and metabolic pathways .

Comparaison Avec Des Composés Similaires

Calcium carbonate (CaCO₃): Similar in structure but differs in its applications and reactivity.

Magnesium carbonate (MgCO₃): Used in similar applications but has different solubility and reactivity properties.

Uniqueness: Manganese carbonate is unique due to its specific role in producing manganese dioxide, which is essential for dry-cell batteries and ferrites . Its applications in medicine and agriculture also highlight its versatility compared to other carbonates .

Activité Biologique

Manganese carbonate (MnCO₃) is a compound of significant interest in various biological and environmental contexts. This article explores its biological activities, including its roles in microbial processes, potential therapeutic applications, and implications for bioremediation.

Overview of this compound

This compound occurs naturally as the mineral rhodochrosite and is used in various industrial applications, including as a precursor for manganese oxide synthesis and as a catalyst support. Its unique properties have led to increased research into its biological activities, particularly in microbial-induced processes and potential therapeutic uses.

Microbial-Induced Precipitation

One of the notable biological activities of this compound is its precipitation via microbial processes. A study demonstrated that Sporosarcina pasteurii , a ureolytic bacterium, can induce the precipitation of MnCO₃ through microbial-induced carbonate precipitation (MICP). This process involves the decomposition of urea into ammonia and carbonates, which facilitates the biomineralization of manganese .

Key Findings:

- The precipitation efficiency is influenced by factors such as bacterial concentration, MnCl₂ concentration, and incubation duration.

- Characterization techniques such as X-ray diffraction confirmed the formation of spherical MnCO₃ crystals .

Therapeutic Applications

Recent advancements have highlighted this compound nanoparticles (MnCO₃ NPs) as promising agents in sonodynamic therapy (SDT). These nanoparticles can enhance therapeutic effects through ultrasonic cavitation, leading to mitochondrial regulation and apoptosis in cancer cells.

Research Insights:

- MnCO₃ NPs release CO₂ and Mn²⁺ ions upon degradation, which contribute to cell apoptosis pathways during SDT .

- Degradation studies indicated that MnCO₃ NPs are stable at physiological pH but degrade rapidly in acidic environments, enhancing their potential for targeted therapy .

Bioremediation Potential

This compound also plays a crucial role in bioremediation efforts. It can precipitate manganese from contaminated environments, effectively converting soluble manganese into insoluble forms like rhodochrosite. This process is facilitated by various microorganisms capable of biosorption and bioaccumulation.

- Microorganisms such as Aeromonas hydrophila utilize enzymatic catalysis to oxidize manganese, leading to MnCO₃ precipitation .

- The biochemical reactions involved include ammonia hydrolysis and subsequent carbonate ion generation, which promote MnCO₃ formation under alkaline conditions .

Comparative Analysis of Biological Activities

| Activity | Mechanism | Organisms Involved | Applications |

|---|---|---|---|

| Microbial-Induced Precipitation | Ureolysis leading to carbonate generation | Sporosarcina pasteurii | Biomineralization |

| Sonodynamic Therapy | Ultrasonic cavitation; mitochondrial apoptosis | Mammalian cells | Cancer treatment |

| Bioremediation | Biosorption and bioaccumulation; conversion to insoluble forms | Aeromonas hydrophila, others | Environmental cleanup |

Case Studies

- Microbial Precipitation Study : The synthesis of MnCO₃ via MICP was optimized for various parameters, demonstrating the potential for large-scale applications in environmental engineering .

- Sonodynamic Therapy Research : A study on MnCO₃ NPs showed significant cytotoxic effects on cancer cells when combined with ultrasound treatment, indicating their dual role as therapeutic agents and sonosensitizers .

- Bioremediation Research : Investigations into microbial mechanisms revealed that different species can enhance manganese removal from contaminated sites through distinct metabolic pathways .

Analyse Des Réactions Chimiques

Thermal Decomposition

Manganese carbonate undergoes decomposition upon heating, producing manganese oxides and carbon dioxide. The reaction pathway depends on temperature and atmospheric conditions:

Primary decomposition :

Oxidative decomposition :

Key findings :

-

TGA-DSC analysis reveals multi-step decomposition:

-

Product variability :

Atmosphere Temperature (°C) Product Argon >400 MnO Air/O₂ >200 MnO₂, Mn₃O₄ CO₂-rich >500 MnCO₃-MnO hybrids

Decomposition kinetics are influenced by particle size, with nanoscale MnCO₃ exhibiting lower thermal stability due to higher surface energy .

Acid Reactions

MnCO₃ reacts with acids to form soluble manganese salts, water, and CO₂:

Examples :

| Acid | Reaction Product | Application |

|---|---|---|

| HCl | MnCl₂ | Precursor for MnO synthesis |

| H₂SO₄ | MnSO₄ | Fertilizer production |

| HNO₃ | Mn(NO₃)₂ | Catalyst formulations |

Solubility :

Photochemical Oxidation

Under UV light, MnCO₃ undergoes anoxic oxidation:

-

Mechanism : Photoexcitation generates electron-hole pairs, oxidizing Mn²⁺ to Mn³⁺ and reducing protons to H₂ .

-

Significance : Challenges the assumption that Mn oxidation requires biological catalysts or O₂, with implications for prebiotic chemistry .

Reduction with Carbon

In metallurgical processes (e.g., Mn ferroalloy production):

Carbocatalysis

MnCO₃-modified carbon materials activate peroxymonosulfate (PMS) for pollutant degradation:

-

Efficiency : Achieves 82% formate yield in bicarbonate hydrogenation .

-

Dual role : Enhances adsorption and facilitates peroxide bond cleavage .

CO₂ Sequestration

MnCO₃ formation from Mn²⁺ and carbonate ions:

Surface and Nanoscale Reactivity

Propriétés

IUPAC Name |

manganese(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Mn/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWCXZJXESXBBY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnCO3, CMnO3 | |

| Record name | manganese(II) carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Manganese(II)_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042108 | |

| Record name | Manganese(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.947 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid, Rose-colored crystals; [HSDB] Tarnishes to light brown; [Merck Index] Hygroscopic solid; Practically insoluble in water: 0.065 g/L @ 25 deg C; [MSDSonline] | |

| Record name | Carbonic acid, manganese(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility product in water: 8.8X10-11, Sol in dil acid; insol in water or alcohol, SOL IN AQ CARBON DIOXIDE; INSOL IN AMMONIA, Soluble in dilute inorganic acids; almost insoluble in common organic acids, both concentrated and dilute. | |

| Record name | MANGANESE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.7 | |

| Record name | MANGANESE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

IMPURITIES MAY BE CALCIUM OXIDE AND SODIUM OXIDE. | |

| Record name | MANGANESE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pink to almost white powder when freshly precipitated; rhombohedral, calcite structure, Rose-colored crystals, almost white when precipitated., Pink solid trigonal | |

CAS No. |

598-62-9, 17375-37-0 | |

| Record name | Manganese carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, manganese salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, manganese(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, manganese salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZV57512ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MANGANESE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes >200 °C | |

| Record name | MANGANESE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and spectroscopic data for manganese carbonate?

A1: this compound has the molecular formula MnCO₃. Its molecular weight is 114.95 g/mol. Spectroscopically, this compound exhibits characteristic peaks in XRD analysis, confirming its crystalline structure. [, ]

Q2: How does the performance and application of this compound vary under different conditions?

A2: this compound demonstrates varied behavior under different conditions. For example, in high-gradient magnetic separation, factors like particle size, magnetic field intensity, pH, and pulse stroke significantly influence manganese recovery. [] Similarly, during microwave heating, the presence of coal within this compound fines affects its temperature rising characteristics, making it a potential candidate for microwave-assisted metallurgical processes. [, ]

Q3: What is the stability of this compound under different conditions?

A3: this compound exhibits varying stability depending on environmental conditions. Notably, it can undergo oxidation in aerated environments, leading to the formation of various manganese oxides, including Mn₃O₄ and γ-MnOOH. This transformation is influenced by factors like the presence of non-manganese metallic ions. [, ]

Q4: Can you elaborate on the catalytic applications of this compound?

A4: this compound shows promise in several catalytic applications. For example, it can be used as a precursor for producing nanoporous metal-doped manganese oxides via calcination. These oxides, particularly when doped with cobalt and nickel, exhibit enhanced catalytic activity for oxygen reduction and oxygen evolution reactions, making them suitable for applications in metal-air batteries. []

Q5: How does the structure of this compound influence its catalytic properties?

A5: The structure of this compound plays a crucial role in its catalytic applications. For instance, the spherical morphology of this compound, especially when synthesized using specific methods like controlled crystallization with seed material, can significantly impact its performance in lithium-ion batteries. The spherical structure enhances packing density and can improve the electrochemical properties of the battery. []

Q6: Have there been any computational studies conducted on this compound?

A6: Yes, computational methods like molecular dynamics simulations have been employed to investigate the elastic properties of this compound. These simulations help determine parameters like elastic constants, bulk modulus, shear modulus, and Young's modulus, providing valuable insights into the material's mechanical behavior under various conditions. []

Q7: How do modifications in the structure of this compound affect its activity and properties?

A7: Structural modifications significantly impact the properties of this compound. For instance, doping this compound with cobalt and nickel during synthesis can enhance its catalytic performance in oxygen reduction and oxygen evolution reactions. This doping strategy allows for the creation of trimetal oxides with improved electrochemical properties. []

Q8: What are the main applications of this compound?

A8: this compound finds use in various applications, including:

- Precursor for Battery Materials: Spherical this compound serves as a precursor for producing lithium manganese oxide, a key cathode material in lithium-ion batteries. Its spherical morphology contributes to better fluidity and higher packing density, improving the electrochemical properties of the batteries. []

- Production of Manganese Compounds: this compound acts as a precursor for synthesizing various manganese compounds like manganese dioxide, which is used in dry batteries, and lithium manganese oxide for lithium-ion batteries. [, , ]

- Catalysis: this compound and its derivatives, particularly metal-doped manganese oxides, demonstrate promising catalytic activity in reactions like oxygen reduction and oxygen evolution reactions, making them suitable for applications in energy storage and conversion devices. []

- Building Material: Heavy metal-removed this compound tailings can be utilized in producing aerated concrete building blocks. This approach not only provides a valuable use for industrial waste but also conserves natural resources. []

Q9: What is the environmental impact of this compound?

A9: While this compound itself is generally considered less toxic than other manganese compounds, its processing and the disposal of manganese-containing waste can pose environmental risks.

Q10: What strategies can mitigate the environmental impact of this compound production and use?

A10: Several strategies can minimize the environmental footprint of this compound:

- Recycling and Waste Management: Developing efficient recycling methods for manganese-containing waste, such as recovering manganese from ferromanganese slag using hydrometallurgical routes, can reduce the need for new mining and minimize waste generation. []

- Alternative Production Methods: Exploring and implementing environmentally friendly production methods, such as using cane juice as a reductant in the synthesis of high-purity this compound from pyrolusite, can significantly reduce the environmental impact of its production. []

- Sustainable Sourcing: Utilizing low-grade this compound ores and developing efficient beneficiation techniques can contribute to resource optimization and reduce the environmental burden associated with mining high-grade ores. []

Q11: What are some promising areas for further research on this compound?

A11: Future research directions for this compound include:

- Improving the Efficiency of Manganese Recovery: Investigating and optimizing techniques like high-gradient magnetic separation to enhance manganese recovery from low-grade ores can contribute to resource conservation. []

- Understanding its Role in Biogeochemical Cycles: Investigating the formation and transformation of this compound in natural environments, particularly its interaction with microorganisms, can provide valuable insights into biogeochemical cycles. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.